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Compound of Interest

Compound Name: TDI-11055

Cat. No.: B12363261 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of TDI-11055's selectivity for the YEATS domains of ENL and AF9

over other members of the YEATS domain family. The information is supported by experimental

data and detailed methodologies.

TDI-11055 is a small-molecule inhibitor targeting the YEATS domains of Eleven-Nineteen

Leukemia (ENL) and its paralog AF9.[1][2][3] These proteins are epigenetic readers that

recognize acetylated and crotonylated lysine residues on histone tails, playing a crucial role in

regulating gene transcription.[4][5][6] Dysregulation of ENL and AF9 has been implicated as a

driver in certain cancers, particularly acute myeloid leukemia (AML).[1][3][4][7] TDI-11055 was

developed through the structure-based optimization of an earlier chemical probe to improve its

drug-like properties, including oral bioavailability, for in vivo studies.[2][4][8]

Comparative Selectivity of TDI-11055
TDI-11055 exhibits high potency and selectivity for the YEATS domains of ENL and AF9, with

minimal to no activity against other human YEATS domains, namely YEATS2 and GAS41.[2][8]

This selectivity is crucial for minimizing off-target effects and for precisely probing the biological

functions of ENL and AF9.

Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity and binding affinity of TDI-11055
and other relevant compounds against various YEATS domains.
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Compound
Target YEATS
Domain

IC50 (µM) Kd (µM)
Assay
Method(s)

TDI-11055 ENL 0.05 0.119 - 0.12 TR-FRET, ITC

AF9 0.07 TR-FRET

YEATS2 >100 TR-FRET

GAS41 >100 TR-FRET

SR-0813 ENL 0.025 0.030 HTRF

AF9 0.311 HTRF

Compound 7 ENL < 0.1 (approx.) AlphaScreen

AF9 > 20 AlphaScreen

YEATS2 > 20 AlphaScreen

GAS41 > 20 AlphaScreen

Compound 11 ENL < 0.1 AlphaScreen

AF9 > 20 AlphaScreen

YEATS2 > 20 AlphaScreen

GAS41 > 20 AlphaScreen

Compound 24 ENL < 0.1 AlphaScreen

AF9 > 20 AlphaScreen

YEATS2 > 20 AlphaScreen

GAS41 > 20 AlphaScreen

Data compiled from multiple sources.[2][4][8][9][10]

Experimental Protocols
The selectivity of TDI-11055 has been rigorously evaluated using various biophysical and

biochemical assays. The primary methods cited are Time-Resolved Fluorescence Energy
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Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC).

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay
This assay is used to measure the ability of a compound to disrupt the interaction between a

YEATS domain and an acylated histone peptide in a high-throughput format.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g.,

Europium) and an acceptor fluorophore (e.g., APC) when they are in close proximity. The

YEATS protein is typically tagged with one fluorophore and the histone peptide with the other.

When they interact, a high FRET signal is produced. An inhibitor that disrupts this interaction

will lead to a decrease in the FRET signal.

General Protocol:

Reagents:

Purified, recombinant YEATS domain protein (e.g., ENL, AF9, YEATS2, GAS41) tagged

with a donor fluorophore (e.g., GST-tag for antibody-based donor).

Biotinylated histone peptide (e.g., H3K9ac) that is recognized by the YEATS domain.

Streptavidin-conjugated acceptor fluorophore.

Assay buffer.

TDI-11055 or other test compounds at various concentrations.

Procedure:

The YEATS protein, histone peptide, and test compound are incubated together in an

assay plate.

The streptavidin-acceptor and donor-antibody are added.

The plate is incubated to allow the binding reaction to reach equilibrium.
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The FRET signal is measured using a plate reader capable of time-resolved fluorescence

detection.

Data Analysis:

The percentage of inhibition is calculated for each compound concentration relative to a

DMSO control.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the FRET

signal, is determined by fitting the dose-response data to a suitable equation.[2][8]

Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding

of a ligand (TDI-11055) to a macromolecule (ENL YEATS domain). This allows for the direct

determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of

the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a

microcalorimeter. The heat released or absorbed upon binding is measured.

General Protocol:

Sample Preparation:

Purified ENL YEATS domain protein is dialyzed against a specific buffer.

TDI-11055 is dissolved in the same dialysis buffer.

Procedure:

The protein solution is loaded into the sample cell of the ITC instrument.

The inhibitor solution is loaded into the injection syringe.

A series of small injections of the inhibitor into the protein solution are performed.

The heat change after each injection is measured and recorded.
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Data Analysis:

The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

These values are plotted against the molar ratio of inhibitor to protein.

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding

model) to determine the dissociation constant (Kd) and stoichiometry of binding (N).[2][4]

[8]

Visualizing Selectivity and Experimental Workflow
The following diagrams illustrate the selectivity profile of TDI-11055 and a typical workflow for

assessing compound selectivity.
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Caption: TDI-11055 demonstrates high selectivity for ENL and AF9 over other YEATS domains.
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Experimental Workflow for Selectivity Profiling
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Caption: A typical workflow for determining the selectivity of a small-molecule inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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